
tert-butyl (3R,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate
Vue d'ensemble
Description
The compound “tert-butyl (3R,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products . The tert-butyl group is a bulky group often used in organic chemistry due to its unique reactivity pattern .
Molecular Structure Analysis
The molecule contains a piperidine ring, which is a six-membered ring with one nitrogen atom. The 3R,4R notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms. The tert-butyl group is attached to the carboxylate group, and the aminomethyl group is attached to the 4-position of the piperidine ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. The amine could act as a base or nucleophile, the hydroxyl group could be involved in hydrogen bonding, and the carboxylate could act as an acid or electrophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amine and a carboxylate could allow for the formation of zwitterions, affecting its solubility .Applications De Recherche Scientifique
Synthesis and Derivatives
Stereoselective Syntheses : This compound and its derivatives are used in stereoselective syntheses, such as in the production of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates. These compounds are obtained through reactions with L-selectride and further modified via the Mitsunobu reaction (Boev et al., 2015).
Chiral Bicyclic 3-Hydroxypiperidines Synthesis : It's involved in the synthesis of new, chiral bicyclic 3-hydroxypiperidines from β-amino alcohols, demonstrating its utility in creating chiral compounds with high diastereoselectivity (Wilken et al., 1997).
Synthesis of Pipecolic Acid Derivatives : The compound serves as a precursor in synthesizing 6-substituted 4-hydroxy pipecolic acid derivatives, showcasing its role in creating complex organic molecules (Purkayastha et al., 2010).
Triazolyl-Substituted Piperidines : It is utilized in the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, a scaffold for preparing substituted piperidines (Harmsen et al., 2011).
Molecular and Structural Analysis
- X-ray and DFT Analyses : This compound is used in studies that focus on the synthesis and molecular characterization of related compounds, employing techniques like X-ray crystallography and Density Functional Theory (DFT) analyses (Çolak et al., 2021).
Intermediate in Synthesis of Other Compounds
Protein Tyrosine Kinase Jak3 Inhibitor : It's an important intermediate in synthesizing novel protein tyrosine kinase Jak3 inhibitors, indicating its role in pharmaceutical research (Chen Xin-zhi, 2011).
Synthesis of Biotin Intermediates : The compound is also involved in the synthesis of intermediates for natural products like Biotin, which plays a vital role in the metabolic cycle (Shuanglin Qin et al., 2014).
Biologically Active Compounds Synthesis : It serves as an intermediate in synthesizing various biologically active compounds, such as crizotinib, highlighting its significance in medicinal chemistry (Kong et al., 2016).
Chiral Auxiliary Applications : The compound is used in synthesizing chiral auxiliaries, crucial for asymmetric syntheses in organic chemistry (Studer et al., 1995).
Small Molecule Anticancer Drugs : It's an intermediate for small molecule anticancer drugs, demonstrating its potential in cancer therapy research (Zhang et al., 2018).
Mécanisme D'action
Propriétés
IUPAC Name |
tert-butyl (3R,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(6-12)9(14)7-13/h8-9,14H,4-7,12H2,1-3H3/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGALXYDHSHHCD-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

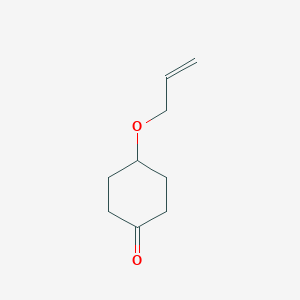
amine](/img/structure/B3112835.png)
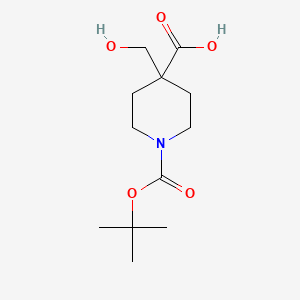
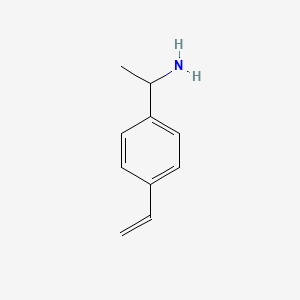
![4-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid](/img/structure/B3112858.png)

![1-O-benzyl 4-O-tert-butyl (3aR,6aS)-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1,4-dicarboxylate](/img/structure/B3112877.png)
![tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate](/img/structure/B3112886.png)
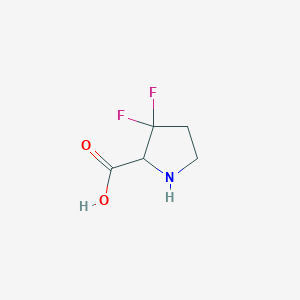
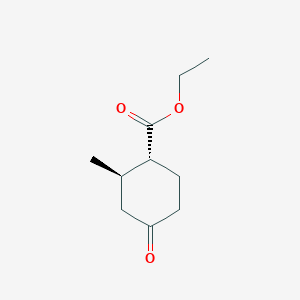
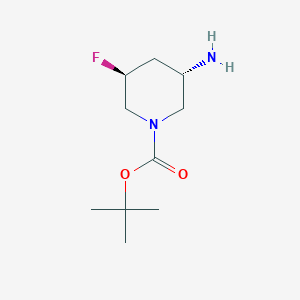
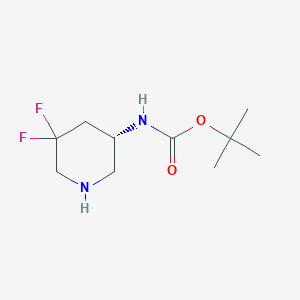
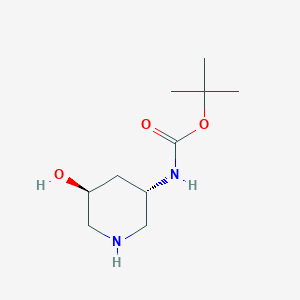
![tert-butyl (1R,2R,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B3112923.png)